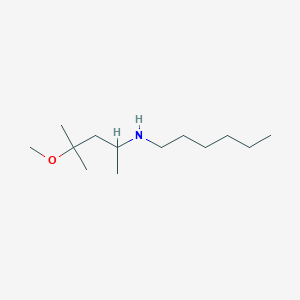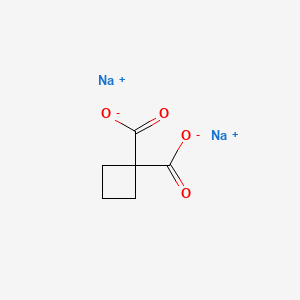![molecular formula C13H7Cl2NS B13337547 9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
9,11-Dichlorodibenzo[b,f][1,4]thiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dichlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that belongs to the class of dibenzothiazepines. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a seven-membered thiazepine ring fused with two benzene rings, with chlorine atoms substituted at the 9th and 11th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine typically involves the cyclization of o-aminothiophenol with o-chlorobenzaldehyde under copper-catalyzed conditions. This reaction forms the thiazepine ring through a C-S cyclization process. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of Vilsmeier reagents. This method includes the reaction of 10H-dibenzo[b,f][1,4]thiazepine-11-one with Vilsmeier reagents in an organic solvent under heating conditions .
化学反応の分析
Types of Reactions: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
9,11-Dichlorodibenzo[b,f][1,4]thiazepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, including serotonin, dopamine, and histamine receptors. These interactions can modulate neurotransmitter activity, leading to therapeutic effects such as antipsychotic or anticancer activity .
類似化合物との比較
Clotiapine: An antipsychotic drug with a similar dibenzothiazepine structure.
Quetiapine: Another antipsychotic agent that shares the dibenzothiazepine core.
Ethyl 4-(11-propyldibenzo[b,f][1,4]thiazepine-2-carboxamido)piperidine-1-carboxylate: A potential cannabinoid-1 inverse agonist.
Uniqueness: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine is unique due to its specific substitution pattern with chlorine atoms at the 9th and 11th positions. This structural feature can influence its pharmacological properties and make it distinct from other dibenzothiazepines.
特性
分子式 |
C13H7Cl2NS |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
4,6-dichlorobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-5-3-7-11-12(9)16-13(15)8-4-1-2-6-10(8)17-11/h1-7H |
InChIキー |
VMXJENPTDIVPPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC3=C(S2)C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


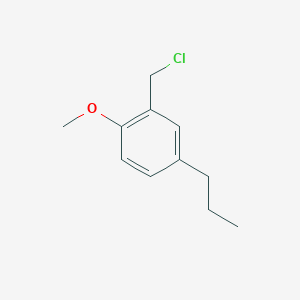

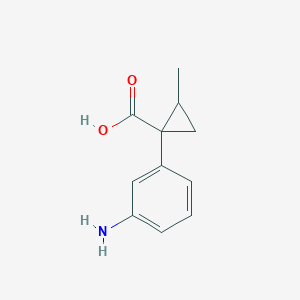

![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)

![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)
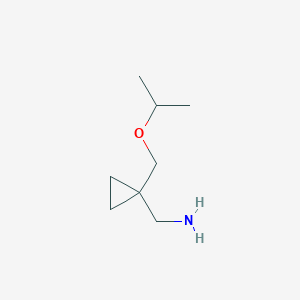

![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)

